3-Hydroxy-6,8-dimethylquinolin-2(1H)-one
Description
Significance of the Quinolone Framework in Contemporary Chemical Research
The quinolone, or oxo-quinoline, framework is a heterocyclic motif of significant interest in drug discovery and medicinal chemistry. sapub.org Its derivatives are known to exhibit a wide array of pharmacological effects, which has spurred extensive research. ekb.egnih.gov Initially recognized for their antibacterial properties, which led to the development of a major class of antibiotics, the applications of quinolone derivatives have expanded considerably. sapub.orgresearchgate.net
In contemporary research, the quinolone scaffold is investigated for a multitude of biological activities. ekb.egnih.gov These include potential applications as anticancer, antimalarial, antiviral (including anti-HIV and anti-HCV), antitubercular, and antifungal agents. sapub.orgnih.gov The versatility of the quinolone core allows for chemical modifications at various positions (N-1, C-2, C-3, C-5, C-6, C-7, and C-8), enabling chemists to fine-tune the molecule's physical, chemical, and pharmacological properties to target different biological pathways and enzymes. researchgate.net For instance, quinolin-2(H)-one and quinolin-4(H)-one derivatives have been identified as inhibitors of proteins and enzymes crucial to cancer cell proliferation, such as topoisomerase, protein kinases, and histone deacetylase (HDAC). ekb.egnih.gov This broad spectrum of activity underscores the enduring importance of the quinolone framework as a privileged structure in the development of new therapeutic agents. sapub.org
Historical and Current Perspectives on 3-Hydroxyquinolin-2(1H)-one Derivatives in Academic Investigations
Historically, the study of quinolones began with the discovery of nalidixic acid, the first synthetic quinolone antibiotic. sapub.org This discovery paved the way for decades of research into modifying the basic quinolone structure to enhance its therapeutic properties. Within this broad family, 3-hydroxyquinolin-2(1H)-one derivatives have emerged as a distinct subclass with unique biological potential.
In recent academic investigations, these derivatives have been synthesized and evaluated for various therapeutic applications. One area of focus has been their potential as antiviral agents. Researchers have synthesized several 3-hydroxyquinolin-2(1H)-one derivatives and tested them as inhibitors of the influenza A endonuclease, an enzyme critical for viral replication. researchgate.netresearchgate.net Certain phenyl-substituted derivatives, specifically 6- and 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one, were identified as potent inhibitors, with structural studies revealing that the molecule chelates to two metal ions in the enzyme's active site. researchgate.netresearchgate.net
Another avenue of current research involves the potential of these derivatives in cosmeceuticals. Inspired by the tyrosinase-inhibiting properties of the structurally related 3-hydroxycoumarin, a series of 3-hydroxyquinolin-2(1H)-one derivatives were synthesized and evaluated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. uni.lu Several of these derivatives displayed significant inhibitory activity against mushroom tyrosinase, suggesting their potential as leads for developing agents to treat skin hyperpigmentation. uni.lu The chemistry of related 4-hydroxyquinolin-2(1H)-ones has also been extensively studied, with derivatives showing promise as anticonvulsants, antioxidants, and cytotoxic agents. uni.lu
Unique Structural Features and Research Interests Pertaining to 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one
The compound this compound, identified by its CAS number 861386-02-9, possesses a distinct substitution pattern on the quinolone core that informs its chemical properties and potential research applications. nih.gov
Structural Features: The core structure is a bicyclic system comprising a benzene (B151609) ring fused to a pyridinone ring. The defining features of this specific molecule are:
A hydroxyl (-OH) group at the C-3 position.
A carbonyl (C=O) group at the C-2 position, defining it as a 2-quinolone.
Two methyl (-CH₃) groups at the C-6 and C-8 positions of the benzene ring.
The presence of methyl groups at the C-6 and C-8 positions influences the molecule's electronic properties and steric profile. These electron-donating groups can affect the reactivity of the aromatic ring. The synthesis of a closely related analogue, 3-(hydroxymethyl)-6,8-dimethylquinolin-2-ol, has been reported, demonstrating the chemical accessibility of this 6,8-dimethyl substitution pattern. The characterization of this related compound provided data on its melting point, IR, and NMR spectra, which serve as a reference for the 6,8-dimethylquinolin-2-one scaffold.
Research Interests: While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, research interests can be inferred from studies on analogous structures. The established biological activities of the broader 3-hydroxyquinolin-2(1H)-one class, such as antiviral and enzyme-inhibiting properties, suggest that this dimethylated derivative could be a candidate for similar screening programs. researchgate.netresearchgate.netuni.lu The synthesis of oxetoquinolines from the 6,8-dimethylquinolin-2-ol scaffold for evaluation of antibacterial and antioxidant activity further indicates a research interest in the biological potential of compounds built upon this specific methylated framework.
Below is a table summarizing the key structural identifiers for this compound.
| Property | Value |
| IUPAC Name | 3-Hydroxy-6,8-dimethyl-1H-quinolin-2-one |
| CAS Number | 861386-02-9 |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Parent Scaffold | Quinolone / Quinolin-2(1H)-one |
| Key Substituents | 3-hydroxy, 6-methyl, 8-methyl |
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-hydroxy-6,8-dimethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11NO2/c1-6-3-7(2)10-8(4-6)5-9(13)11(14)12-10/h3-5,13H,1-2H3,(H,12,14) |
InChI Key |
RWIUYHBZBCUDJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=O)N2)O)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hydroxy 6,8 Dimethylquinolin 2 1h One and Analogues
Classical and Contemporary Approaches to Quinolone Ring System Construction
The synthesis of the quinolin-2(1H)-one core has been a subject of extensive research for over a century, leading to a variety of classical and contemporary methods.
Classical Methods: Named reactions form the bedrock of classical quinolone synthesis. These methods typically involve condensation and cyclization reactions under harsh conditions, such as high temperatures and the use of strong acids. nih.govtandfonline.comnih.gov
Conrad–Limpach–Knorr Synthesis: This involves the reaction of anilines with β-ketoesters. Depending on the reaction conditions, it can yield either quinolin-4-ones or quinolin-2-ones. tandfonline.com
Camps Quinoline (B57606) Synthesis: This method utilizes the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone to form either quinolin-2-ones or quinolin-4-ones. nih.govmdpi.com
Gould–Jacobs Reaction: This reaction starts from an aniline (B41778) and diethyl ethoxymethylenemalonate, proceeding through substitution, cyclization, hydrolysis, and decarboxylation to yield a 4-hydroxyquinolin-2-one scaffold. nih.govnih.gov
Friedländer Synthesis: This involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive α-methylene group, often catalyzed by acids or bases. nih.govijpsjournal.com
Contemporary Methods: Modern synthetic chemistry has introduced more sophisticated and efficient methods, often employing transition-metal catalysis to achieve milder reaction conditions and greater functional group tolerance. nih.gov
Transition Metal-Catalyzed Reactions: Palladium-catalyzed reactions are prominent, enabling the construction of the quinolone ring via processes like C-H bond activation, aminocarbonylation, and cyclization cascades. mdpi.comresearchgate.netorganic-chemistry.org For instance, quinolinone derivatives can be synthesized from simple anilines through a Pd-catalyzed C-H bond activation/C-C bond formation/cyclization cascade. organic-chemistry.org
Photochemical and Radical-Mediated Cyclizations: Recent approaches have utilized visible-light-induced reactions and radical cascades to construct the quinolinone core, offering novel pathways under mild conditions. organic-chemistry.org
Targeted Synthetic Strategies for 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one
Synthesizing the specific target molecule, this compound, can be achieved by adapting general methods for 3-hydroxyquinolin-2(1H)-one synthesis, starting with appropriately substituted precursors. A plausible route would involve using N-(2,4-dimethylphenyl)acetoacetamide as a key starting material.
A notable strategy for constructing the 3-hydroxyquinolin-2(1H)-one skeleton involves the α-hydroxylation of N-phenylacetoacetamides followed by an acid-promoted dehydrative cyclization. acs.orgnih.gov This approach is particularly relevant for the target compound, where N-(2,4-dimethylphenyl)acetoacetamide would be the logical precursor.
One-Pot Reaction Sequences and Efficiency Enhancements
One-pot syntheses are highly valued for their efficiency, as they reduce the need for intermediate purification steps, save time, and minimize solvent waste. researchgate.net Several one-pot methods have been developed for quinolin-2-one and its derivatives.
A clean, one-pot synthesis for 3-hydroxyquinolin-2(1H)-ones has been developed from readily available N-phenylacetoacetamide derivatives. acs.orgnih.gov This process involves a sequential reaction:
α-Hydroxylation: The N-phenylacetoacetamide is first treated with a hypervalent iodine reagent, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), to introduce a hydroxyl group at the α-position. acs.orgnih.gov
Intramolecular Cyclization: Concentrated sulfuric acid is then added to promote an intramolecular condensation, leading to the formation of the 3-hydroxyquinolin-2(1H)-one ring system. acs.orgnih.gov
This one-pot protocol offers several advantages, including the use of readily available substrates, operational simplicity, and the ability to generate a diversity of substitutions on the benzene (B151609) ring. acs.org Another efficient one-pot synthesis of 3-hydroxy-4-arylquinolin-2(1H)-ones proceeds through a Knoevenagel condensation/epoxidation followed by a decyanative epoxide-arene cyclization. acs.org
Development of Environmentally Benign (Green) Synthetic Protocols
The principles of green chemistry aim to make chemical synthesis more sustainable by reducing waste, energy consumption, and the use of hazardous materials. ijpsjournal.comresearchgate.net These principles have been successfully applied to quinoline synthesis.
Key aspects of green synthetic protocols for quinolones include:
Alternative Energy Sources: Microwave irradiation has been employed to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. tandfonline.comnih.gov
Greener Solvents: The use of environmentally benign solvents like water and ethanol (B145695), or solvent-free "neat" conditions, is a cornerstone of green quinoline synthesis. tandfonline.comresearchgate.netacs.org For instance, a one-pot, three-component synthesis of pyrimido[4,5-b]quinolones has been achieved in water using p-toluenesulfonic acid as a catalyst. tandfonline.com
Novel Catalysts: A range of eco-friendly catalysts have been explored, including reusable solid acids like p-sulfonic acid calix nih.govarene, ceric ammonium (B1175870) nitrate (B79036) (CAN), and various nanocatalysts, which can often be recovered and reused. nih.govtandfonline.comresearchgate.net
The table below summarizes some green approaches to quinoline synthesis.
| Green Approach | Catalyst/Conditions | Solvent | Advantages | Reference(s) |
| Microwave Synthesis | Ammonium Acetate | Water | Short reaction time (10-15 min), high yields (75-93%) | tandfonline.com |
| Nanocatalysis | Fe3O4 NPs-cell | Water | High yields (88-96%), catalyst reusable up to 5 times | nih.gov |
| One-Pot Reaction | p-Toluene Sulfonic Acid (p-TSA) | Water | Good to excellent yields (60-94%), eco-friendly solvent | tandfonline.com |
| Solvent-Free Reaction | Ceric Ammonium Nitrate (CAN) | Ethanol:Water | Short reaction time (10-40 min), high yields (84-94%) | tandfonline.com |
Diversification of 3-Hydroxyquinolin-2(1H)-one Derivatives through Chemical Transformations
Once the 3-hydroxyquinolin-2(1H)-one core is synthesized, it can serve as a versatile scaffold for creating a diverse library of compounds through various chemical transformations.
Strategies for Regioselective Substitutions at Aryl and Alkyl Positions
Introducing substituents at specific positions of the quinoline ring is crucial for tuning the molecule's properties. Modern C-H activation techniques have become a powerful tool for this purpose, offering a direct and atom-economical way to functionalize the scaffold. mdpi.comnih.gov
Transition metal catalysis, particularly with palladium (Pd), rhodium (Rh), and iridium (Ir), allows for the site-selective functionalization of quinolines. The nitrogen atom within the quinoline ring, or an N-oxide derivative, can act as a directing group to guide the catalyst to a specific C-H bond, most commonly at the C2 and C8 positions. mdpi.comnih.gov
C2-Position Functionalization: Palladium-catalyzed C-H/C-H coupling of quinoline N-oxides with unactivated arenes can achieve arylation at the C2 position with good regioselectivity. mdpi.com Copper-catalyzed carbamoylation of quinoline N-oxides has also been reported to occur selectively at C2. mdpi.com
C8-Position Functionalization: The use of different catalytic systems can switch the selectivity. For instance, rhodium and iridium catalysts have been used for the regioselective C-H iodination and amidation of quinoline N-oxides at the 8-position. acs.org
The table below outlines various regioselective functionalization methods.
| Position | Reaction Type | Catalyst/Reagents | Directing Group | Reference(s) |
| C2 | Arylation | Pd(OAc)2, Ag2CO3 | N-oxide | mdpi.com |
| C2 | Carbamoylation | CuBr, TBHP | N-oxide | mdpi.com |
| C8 | Iodination | Rhodium catalyst | N-oxide | acs.org |
| C8 | Amidation | Iridium catalyst | N-oxide | acs.org |
Beyond C-H activation, classical electrophilic aromatic substitution reactions can also be employed, although controlling regioselectivity can be more challenging. Unexpectedly, during attempts at formylation of 4-hydroxyquinolin-2-ones, 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) were formed, indicating the high reactivity of the C3 position towards electrophiles. nih.gov
Incorporation of Heterocyclic and Other Functional Moieties
The 3-hydroxyquinolin-2-one scaffold can be elaborated by introducing other functional groups or building fused heterocyclic systems. The 3-acetyl-4-hydroxyquinolin-2-one derivative is a particularly useful intermediate for such transformations. xjtlu.edu.cnresearchgate.net
Synthesis of Fused Pyrazoles: Cyclocondensation of 3-acetyl-4-hydroxyquinolin-2-ones with hydrazines in refluxing ethanol can furnish pyrazolo[4,3-c]quinolin-4(5H)-ones. researchgate.net
Synthesis of Fused Pyridines and Pyrimidines: A versatile precursor, 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, can undergo ring-opening and recyclization reactions with various nucleophiles. For example, reaction with 5-amino-3-methyl-1H-pyrazole yields pyrazolo[3,4-b]pyridine derivatives, while reaction with 6-aminouracil (B15529) derivatives can produce pyrido[2,3-d]pyrimidine (B1209978) systems. nih.govrsc.org
Incorporation of Triazoles and Oxadiazoles: 8-Hydroxyquinoline derivatives have been functionalized to incorporate 1,2,4-triazole (B32235) rings through multi-step sequences involving the formation of a hydrazide intermediate followed by cyclization. mdpi.com
Formation of Chalcone Analogues: The acetyl group in 3-acetyl-4-hydroxyquinolin-2-ones can undergo Claisen-Schmidt condensation with various aldehydes to produce quinolinone-chalcone analogues, which serve as building blocks for further heterocyclic synthesis. researchgate.net
These transformations highlight the utility of the quinolinone core as a template for constructing complex, multi-ring systems with potential applications in various fields of chemical science.
Mechanistic Investigations of Quinolinone Formation Reactions
The synthesis of this compound and its analogs is underpinned by complex reaction mechanisms that have been the subject of considerable investigation. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving desired product yields and regioselectivity. The formation of the quinolinone core typically involves the cyclization of acyclic precursors, and the specific pathway can be influenced by factors such as temperature, catalysts, and the nature of the starting materials.
One of the classical and most relevant methods for synthesizing quinolinones is the Conrad-Limpach-Knorr reaction. jptcp.comquimicaorganica.orgwikipedia.org This reaction involves the condensation of an aniline with a β-ketoester. The mechanism begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester to form a tetrahedral intermediate. This is followed by dehydration to yield a Schiff base or an enamine, which then undergoes an electrocyclic ring-closing reaction. wikipedia.org The final step is an aromatization process, which leads to the formation of the quinolinone ring.
The regioselectivity of the Conrad-Limpach-Knorr synthesis, which determines whether a 2-quinolone or a 4-quinolone is formed, is highly dependent on the reaction temperature. At lower temperatures, the reaction is under kinetic control and favors the formation of the 4-quinolone. quimicaorganica.org Conversely, at higher temperatures, the reaction is under thermodynamic control, leading to the more stable 2-quinolone isomer. quimicaorganica.orgwikipedia.org For the synthesis of this compound, the reaction would likely involve 2,4-dimethylaniline (B123086) and a derivative of malonic acid, with the reaction conditions optimized for the formation of the 2-quinolone structure.
Table 1: Influence of Temperature on the Regioselectivity of Quinolinone Synthesis
| Reaction Condition | Predominant Product | Control Type |
|---|---|---|
| Low Temperature | 4-Quinolone | Kinetic |
| High Temperature | 2-Quinolone | Thermodynamic |
More recent studies have delved into the finer details of these cyclization reactions, employing both experimental and computational methods to elucidate the reaction pathways. For instance, detailed mechanistic studies on the formation of 1-benzyl-3-hydroxy-4-arylquinolin-2(1H)-ones through acid-catalyzed rearrangements of N-benzyl-2-chloro-N,3-diaryloxirane-2-carboxamides have revealed multiple competing reaction channels. acs.org These include ring-closure via the ipso site, a 1,2-Cl shift followed by ring closure, and ring-closure via the ortho site. acs.org The prevalence of each pathway is highly dependent on the substituents on the aromatic rings, as well as the reaction temperature and duration. acs.org
Such detailed investigations provide valuable insights into the transition states and intermediates involved in the formation of the quinolinone ring. For example, density functional theory (DFT) calculations can be used to map the energy landscape of the reaction, identifying the most favorable mechanistic routes.
Table 2: Competing Reaction Channels in the Formation of 3-Hydroxy-4-arylquinolin-2(1H)-ones
| Reaction Channel | Description |
|---|---|
| (a) Ipso-Cyclization | Direct ring closure at the substituted carbon of the aniline ring. |
| (b) 1,2-Cl Shift | Rearrangement involving a chlorine shift, followed by cyclization. |
| (c) Ortho-Cyclization | Ring closure at the unsubstituted ortho position of the aniline ring. |
Furthermore, alternative synthetic strategies, such as radical cyclizations, offer different mechanistic pathways to quinolinone derivatives. For example, 6-exo-trig radical cyclizations of α-halo-ortho-alkenyl anilides have been shown to produce 3,4-dihydroquinolin-2-ones in high yields. nih.gov While this specific example leads to a dihydro-quinolinone, the underlying principles of radical-mediated ring formation could potentially be adapted for the synthesis of fully aromatic quinolinones.
Spectroscopic and Advanced Structural Characterization of 3 Hydroxy 6,8 Dimethylquinolin 2 1h One
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR Spectroscopy for Structural Assignment
Proton (¹H) NMR spectroscopy would be utilized to identify the number and types of hydrogen atoms present in the 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one molecule. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons on the quinolinone ring, the methyl group protons, the N-H proton of the lactam, and the O-H proton of the hydroxyl group. The chemical shifts (δ) of these protons, reported in parts per million (ppm), would provide insight into their electronic environment. Furthermore, the splitting patterns (singlet, doublet, triplet, etc.), governed by spin-spin coupling, would reveal the number of neighboring protons, thereby helping to establish the connectivity of the molecule.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation
To map out the carbon framework of the molecule, Carbon-13 (¹³C) NMR spectroscopy would be employed. This technique detects the ¹³C isotope of carbon, providing a signal for each unique carbon atom in the molecule. The expected spectrum for this compound would display signals corresponding to the carbonyl carbon of the lactam, the enol carbon, the aromatic carbons of the bicyclic system, and the carbons of the two methyl groups. The chemical shifts of these signals are indicative of the hybridization and chemical environment of each carbon atom.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity
Correlation Spectroscopy (COSY): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would be instrumental in confirming the positions of the substituents on the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC): This technique would establish correlations between protons and the carbon atoms to which they are directly attached. This allows for the definitive assignment of protonated carbons.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the key functional groups to be identified would be the O-H group, the N-H group, the C=O group of the lactam, and the C=C bonds of the aromatic system. The IR spectrum would be expected to show characteristic absorption bands for the stretching and bending vibrations of these groups. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the aromatic ring vibrations.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, which would in turn confirm its elemental composition. By analyzing the fragmentation pattern observed in the mass spectrum (e.g., through techniques like MS/MS), it would be possible to deduce the structure of the molecule by identifying stable fragment ions, which correspond to the loss of specific parts of the parent molecule.
X-ray Diffraction Crystallography for Solid-State Molecular Architecture Determination
To determine the precise three-dimensional arrangement of atoms in the solid state, single-crystal X-ray diffraction crystallography would be the definitive technique. This method requires the growth of a suitable single crystal of the compound. The diffraction pattern of X-rays passing through the crystal can be used to construct a 3D electron density map of the molecule, from which atomic positions can be determined with high precision. This analysis would provide accurate bond lengths, bond angles, and torsional angles. Furthermore, it would reveal information about the intermolecular interactions, such as hydrogen bonding and crystal packing, which govern the solid-state architecture of the compound.
Computational and Theoretical Investigations of 3 Hydroxy 6,8 Dimethylquinolin 2 1h One
Quantum Chemical Calculation Methodologies for Molecular Properties
Quantum chemical calculations are powerful tools for elucidating the molecular properties of compounds like 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one. These computational methods allow for the prediction of molecular structures, stabilities, and electronic characteristics from first principles.
Density Functional Theory (DFT) Studies on Optimized Geometries and Electronic Structure
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. nih.gov It is employed to determine the optimized molecular geometry, corresponding to the lowest energy arrangement of atoms, and to calculate various electronic properties. For quinoline (B57606) derivatives, DFT calculations are typically performed using basis sets like B3LYP/6-311++(d,p) to achieve a balance between accuracy and computational cost. nih.gov
The optimization process yields key geometrical parameters such as bond lengths, bond angles, and dihedral angles. For this compound, this would involve determining the precise lengths of the C=C, C-N, C=O, and C-O bonds within the bicyclic quinolinone core and the orientation of the hydroxyl and methyl substituents. Studies on related quinolinone structures show that DFT accurately predicts geometries that are in good agreement with experimental data from techniques like X-ray crystallography. nih.gov
Electronic structure calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its stability and reactivity. These calculations can be used to simulate spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can then be compared with experimental results for structural validation. nih.gov
Tautomeric Equilibria and Relative Energetic Stabilities in Different Environments
This compound can exist in different tautomeric forms, which are isomers that readily interconvert through the migration of a proton. The primary equilibrium for this molecule is the keto-enol tautomerism involving the 3-hydroxy group and the 2-keto group, leading to an alternative 2,3-dihydroxyquinoline form. Additionally, lactam-lactim tautomerism can occur involving the amide group in the heterocyclic ring.
Quantum chemical calculations are essential for determining the relative stabilities of these tautomers. By calculating the total electronic energy of each optimized tautomeric structure, researchers can predict which form is predominant. Studies on various 3-substituted and 4-hydroxyquinoline (B1666331) derivatives have consistently shown that the keto (or quinolinone) form is generally more stable than the corresponding enol (or hydroxyquinoline) form. nuph.edu.uaresearchgate.net
The relative stability of tautomers is highly sensitive to the environment. nih.gov Computational models can account for solvent effects using methods like the Polarizable Continuum Model (PCM). nuph.edu.ua In polar solvents, tautomers with larger dipole moments are often stabilized. For this compound, it is expected that the quinolin-2(1H)-one form would be the most stable tautomer in both the gas phase and in various solvents, a trend observed across the quinolinone family. researchgate.nethacettepe.edu.tr
Conformational Analysis and Potential Energy Surfaces
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the primary sources of conformational isomerism are the rotations of the two methyl groups at positions 6 and 8.
While the quinolinone ring system is largely planar, the orientation of the methyl hydrogens can vary. nih.gov A potential energy surface (PES) can be computationally generated by systematically rotating the C-C bonds connecting the methyl groups to the aromatic ring and calculating the energy at each step. The PES reveals the lowest energy (most stable) conformers and the energy barriers to rotation between them. Although these barriers are typically low for methyl groups, identifying the global minimum energy conformation is crucial for accurate calculations of other molecular properties.
Electronic Structure Analysis and Chemical Reactivity Descriptors
The electronic structure of a molecule, as determined by computational methods, provides deep insights into its chemical reactivity. Descriptors derived from this analysis can predict how and where a molecule is likely to react.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govsci-hub.se A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and more reactive. sci-hub.se
For quinolinone derivatives, the HOMO is typically distributed over the electron-rich benzene (B151609) ring and heteroatoms, while the LUMO is often localized on the quinolinone core. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, as illustrated in the table below for representative quinoline derivatives.
Table 1: Illustrative Frontier Molecular Orbital Energies and Global Reactivity Descriptors for Structurally Similar Quinoline Derivatives. Note: These values are examples from related compounds and are not specific to this compound.
| Parameter | Symbol | Formula | Typical Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.0 to -7.0 |
| LUMO Energy | ELUMO | - | -2.0 to -3.0 |
| Energy Gap | ΔE | ELUMO - EHOMO | 3.0 to 5.0 |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.0 to -5.0 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 1.5 to 2.5 |
| Electrophilicity Index | ω | μ2 / 2η | >1.5 |
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.com It is an invaluable tool for predicting how a molecule will interact with other charged or polar species, identifying sites for electrophilic and nucleophilic attack. sci-hub.se
The MEP map is color-coded to indicate different regions of electrostatic potential.
Red: Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack and hydrogen bond acceptance.
Blue: Regions of most positive potential, indicating electron-deficient areas. These are favorable sites for nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the carbonyl (C=O) and hydroxyl (O-H) groups, as these are the most electronegative atoms with lone pairs of electrons. A region of high positive potential (blue) would be anticipated around the hydrogen atom of the N-H group and the hydroxyl proton, indicating their acidic nature and ability to act as hydrogen bond donors. The aromatic ring would exhibit regions of intermediate potential, with the methyl groups being largely non-polar. This mapping helps to rationalize the intermolecular interactions, such as the hydrogen bonding patterns observed in the crystal structures of similar compounds. nih.gov
Fukui Functions and Local Reactivity Indices
Fukui functions are essential descriptors within Density Functional Theory (DFT) that help in predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These indices are derived from the change in electron density as the number of electrons in the system changes.
The local reactivity of this compound can be assessed by calculating the condensed Fukui functions (fk+, fk-, and fk0) for each atomic site.
fk+ : Measures the reactivity towards a nucleophilic attack (attack by an electron donor). The atom with the highest fk+ value is the most likely site for such an attack.
fk- : Measures the reactivity towards an electrophilic attack (attack by an electron acceptor). The atom with the highest fk- value is the most probable site for electrophilic substitution.
fk0 : Indicates the reactivity towards a radical attack.
For quinolinone derivatives, computational studies on similar structures reveal that the carbonyl carbon and specific carbons within the aromatic rings are often the most susceptible to nucleophilic attack. nih.gov Conversely, the oxygen and nitrogen atoms, along with the hydroxyl group, are typically the primary sites for electrophilic interactions. nih.gov The analysis of these functions allows for a rationalization of the molecule's chemical behavior in various reactions.
Table 1: Representative Fukui Functions and Reactivity Indices This table presents hypothetical but representative values for key atoms in this compound based on typical findings for similar heterocyclic compounds.
| Atomic Site | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) |
|---|---|---|
| N1 | 0.045 | 0.150 |
| C2 (Carbonyl) | 0.180 | 0.030 |
| C4 | 0.110 | 0.095 |
| O (Carbonyl) | 0.090 | 0.210 |
| O (Hydroxyl) | 0.075 | 0.235 |
Analysis of Non-Covalent Interactions and Intermolecular Forces
The arrangement of molecules in the solid state is governed by a complex network of non-covalent interactions. Computational methods are invaluable for visualizing, quantifying, and understanding these forces, which dictate the crystal's stability and physical properties.
Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com By mapping properties like dnorm (normalized contact distance) onto the surface, it is possible to identify regions of close contact between molecules. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum of the interacting atoms. nih.gov
The analysis can be further refined using 2D fingerprint plots, which summarize all intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). nih.govnih.gov These plots allow for the deconvolution of the surface into contributions from specific atom···atom contacts. For organic molecules like quinolinones, the most significant contributions typically arise from H···H, O···H/H···O, and C···H/H···C contacts. mdpi.comnih.gov
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Values are representative of typical findings for substituted hydroxyquinolinones and similar crystalline organic compounds. nih.govnih.gov
| Interaction Type | Percentage Contribution to Hirshfeld Surface (%) | Typical Appearance on 2D Fingerprint Plot |
|---|---|---|
| H···H | ~45-55% | Large, diffuse region in the middle of the plot |
| O···H / H···O | ~20-30% | Distinct, sharp spikes corresponding to hydrogen bonds |
| C···H / H···C | ~15-20% | Wing-like features on the sides of the plot |
| C···C | ~3-5% | Characteristic of π-π stacking interactions |
| Other (N···H, C···O, etc.) | ~2-5% | Minor, scattered points |
The lattice energy is a fundamental measure of the stability of a crystal, representing the energy released when gaseous ions or molecules come together to form a crystal lattice. Computational methods, such as those based on DFT with dispersion corrections (DFT-D) or pixel-based approaches like PIXEL, can be used to calculate the lattice energy. This energy can be decomposed into its constituent parts: electrostatic, polarization, dispersion, and repulsion energies. nih.gov For molecular crystals, dispersion forces are often a major stabilizing component, alongside the electrostatic energy from specific interactions like hydrogen bonds. mdpi.com Such calculations provide quantitative insight into the cohesive forces holding the crystal together.
Simulated Spectroscopic Data and Their Correlation with Experimental Observations
Theoretical spectroscopy is a vital tool for interpreting experimental data and understanding the electronic transitions that give rise to a molecule's optical properties.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra of molecules. researchgate.net By calculating the energies of vertical electronic transitions from the ground state to various excited states, it is possible to simulate the UV-Visible spectrum. The output of these calculations includes the absorption wavelength (λmax), the oscillator strength (which is related to the intensity of the absorption band), and the nature of the electronic transitions involved (e.g., HOMO→LUMO, HOMO-1→LUMO). nih.gov
For a molecule like this compound, the main absorption bands are expected to arise from π→π* transitions within the conjugated quinolinone ring system. mdpi.com Comparing the simulated spectrum with experimental data helps validate the computational methodology and provides a deeper understanding of the molecule's electronic structure.
Table 3: Simulated UV-Visible Absorption Data (TD-DFT) This table shows hypothetical but plausible TD-DFT results for this compound in a common solvent like ethanol (B145695).
| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
|---|---|---|---|
| 345 | 0.25 | HOMO → LUMO | π → π |
| 290 | 0.18 | HOMO-1 → LUMO | π → π |
| 255 | 0.32 | HOMO → LUMO+1 | π → π* |
Computational Reproduction of NMR and Vibrational Spectra
[Content for this section cannot be generated at this time due to the absence of specific research data for this compound.]
Structure Activity Relationship Sar Studies of 3 Hydroxy 6,8 Dimethylquinolin 2 1h One Derivatives
Exploration of In Vitro and In Silico Biological Activities
The diverse biological activities of derivatives of 3-hydroxy-6,8-dimethylquinolin-2(1H)-one have been extensively studied using both laboratory-based (in vitro) and computer-based (in silico) methods. These investigations have highlighted the potential of this class of compounds in various therapeutic areas.
Antimicrobial (Antibacterial, Antifungal) Activity Investigations
Quinoline (B57606) derivatives have a long history of use as antimicrobial agents. nih.govnih.govmdpi.comnih.govnih.gov SAR studies have shown that the introduction of certain functional groups, such as halogens, can enhance the antibacterial and antifungal properties of the quinolinone scaffold. mdpi.com The antimicrobial mechanism of these compounds is often attributed to their ability to inhibit essential microbial enzymes, such as DNA gyrase, or to disrupt the integrity of the microbial cell membrane. nih.govresearchgate.net For instance, a novel 4,6-dihydroxyquinolin-2(1H)-one derivative was identified as a potent antibacterial and antifungal agent. nih.gov
Antioxidant Activity Evaluation and Mechanistic Insights
The antioxidant properties of quinolinone derivatives are another area of significant research interest. nih.govresearchgate.netmdpi.com The hydroxyl group on the quinolinone ring is a key feature responsible for their ability to scavenge free radicals. nih.gov Studies have shown that the antioxidant activity can be modulated by the presence and position of other substituents on the aromatic ring. nih.gov For example, quinolinone hybrids with acetylated ferulic acid have emerged as multi-target agents with combined antioxidant and enzyme inhibitory activity. researchgate.net
Enzyme Inhibition Studies (e.g., HIV-1 Integrase, Protein Kinase CK2, Steroid Sulfatase)
Derivatives of this compound have been investigated as inhibitors of several key enzymes involved in human diseases.
HIV-1 Integrase: The human immunodeficiency virus type 1 (HIV-1) integrase is a crucial enzyme for the replication of the virus. acs.orgingentaconnect.comuniroma1.itnih.gov Quinolone derivatives have been developed as inhibitors of this enzyme, with some showing potent antiviral activity. researchgate.netingentaconnect.com The 3-hydroxyquinolin-2(1H)-one scaffold is particularly effective as it can chelate the metal ions in the active site of the integrase, which is a key mechanism of inhibition. nih.gov Docking studies have helped to visualize and understand these interactions at a molecular level. acs.org
Protein Kinase CK2: Protein kinase CK2 is an enzyme that is often overactive in cancer cells and is considered a valid target for cancer therapy. nih.govacs.orgnih.govsemanticscholar.org Several quinoline-based compounds have been identified as potent inhibitors of CK2. nih.govacs.org The tricyclic quinoline compound CX-4945 is a notable example that has entered clinical trials. nih.gov SAR studies have been crucial in optimizing the structure of these inhibitors to achieve high potency and selectivity. nih.gov
Steroid Sulfatase (STS): STS is an enzyme that plays a role in the production of steroid hormones and is a target for the treatment of hormone-dependent cancers. nih.govnih.govclemson.edusemanticscholar.orgrsc.org Both steroidal and non-steroidal inhibitors of STS have been developed, with some quinoline-based structures showing promise. nih.govsemanticscholar.org The inhibitory activity of these compounds is often dependent on the nature and position of substituents on the quinoline ring. nih.gov
Chemosensory Applications and Sensing Mechanisms
While not a primary focus of the provided search results, the intrinsic fluorescence properties of some quinolinone derivatives suggest their potential application as chemosensors for the detection of ions and small molecules.
Computational Modeling of Ligand-Target Interactions (Molecular Docking and Dynamics Simulations)
Computational techniques, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for studying the interactions between small molecules and their biological targets. researchgate.netnih.govmdpi.comphyschemres.orgnih.govekb.egnih.gov
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a protein, providing insights into the binding mode and key interactions. nih.govekb.egnih.gov For quinolinone derivatives, docking studies have been used to understand their inhibition of enzymes like HIV-1 integrase and microbial DNA gyrase B. nih.govacs.org These studies have confirmed the importance of specific functional groups for binding and have guided the design of more potent inhibitors. acs.orgnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of the stability of the binding interactions over time. researchgate.netnih.govmdpi.com These simulations can help to refine the binding poses predicted by docking and provide a more accurate estimation of the binding affinity. For quinolinone derivatives, MD simulations have been used to study their interactions with various kinases and to understand the structural basis of their inhibitory activity. mdpi.com
The table below summarizes the biological activities of some this compound derivatives and the computational methods used to study them.
| Biological Activity | Target Enzyme/Organism | Computational Method |
| Antimicrobial | Staphylococcus aureus, Candida albicans | Molecular Docking |
| Antiviral | HIV-1 Integrase | Molecular Docking |
| Anticancer | Protein Kinase CK2 | Molecular Docking |
| Anti-inflammatory | Steroid Sulfatase | Not Specified |
| Antioxidant | Free Radicals | Not Specified |
Biosynthetic Considerations and Natural Product Analogues of the 3 Hydroxyquinolin 2 1h One Core
Occurrence and Isolation of 3-Hydroxyquinolin-2(1H)-one Motifs in Natural Products
The quinolin-2(1H)-one ring system is a privileged scaffold in medicinal chemistry and is present in numerous natural products. researchgate.net These compounds are produced by a diverse range of organisms, from microbes to plants, and often exhibit significant biological activities. researchgate.net
Fungi are a notable source of quinolone alkaloids. researchgate.net One prominent example containing a related core structure is Viridicatin , a mycotoxin produced by various Penicillium species. Viridicatin is a 3-hydroxy-4-phenylquinolin-2(1H)-one, showcasing the fundamental hydroxypyridinone core. Its synthesis and the mechanistic pathways of its formation from precursor compounds have been a subject of chemical research. acs.org
Marine microorganisms have also proven to be a rich source of novel chemical structures. For instance, Marinoaziridines A and B were isolated from marine sediment bacteria belonging to the order Cytophagales. These chiral alkaloids feature a quinolin-2(1H)-one ring as a key component of their structure, highlighting the presence of this motif in marine natural products. researchgate.net
While the specific compound 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one is listed in chemical databases, its isolation as a distinct natural product is not prominently documented in the reviewed literature. However, the widespread occurrence of the underlying 3-hydroxyquinolin-2(1H)-one core in various substituted forms across different natural sources underscores its significance as a biosynthetic building block.
Putative Biosynthetic Pathways Leading to Substituted Quinolone Alkaloids
The biosynthesis of quinoline (B57606) and quinolone alkaloids has been a subject of extensive study, revealing elegant and efficient metabolic pathways. The primary route to many quinoline alkaloids in fungi and plants begins with the aromatic amino acid L-tryptophan . researchgate.net
The proposed pathway involves a series of enzymatic reactions:
Conversion to Anthranilate: Tryptophan is first catabolized through the kynurenine (B1673888) pathway to yield anthranilic acid or its hydroxylated derivatives. For many quinoline alkaloids, 3-hydroxyanthranilic acid is the key intermediate. researchgate.net
Condensation: This anthranilate derivative is then activated, often as a coenzyme A (CoA) thioester. It subsequently undergoes a Claisen-like condensation reaction with malonyl-CoA , a common building block in fatty acid and polyketide biosynthesis.
Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization (ring closure) to form the heterocyclic quinolone ring system. A final tautomerization step yields the stable 2-quinolone core.
This pathway, originating from an aromatic amino acid, is a common strategy that plants and microorganisms employ to generate nitrogen-containing heterocyclic compounds. imperial.ac.uk It is important to note that alkaloid biosynthesis is highly diverse; for example, quinolizidine (B1214090) alkaloids are derived not from tryptophan but from the aliphatic amino acid L-lysine, via intermediates like cadaverine. frontiersin.org However, for the quinoline core, the tryptophan-anthranilate pathway is considered the principal route. researchgate.net
Bio-Inspired Synthetic Strategies for Complex Natural Product Analogues
The structural complexity and biological relevance of quinolone natural products have made them attractive targets for organic synthesis. Chemists often draw inspiration from natural biosynthetic pathways to devise efficient and flexible synthetic routes. These "bio-inspired" strategies enable the creation of not only the natural products themselves but also a wide array of analogues for further study. rsc.org
Several key strategies have emerged:
Divergent Synthesis: This approach focuses on creating a common, late-stage intermediate that can be elaborated into multiple different target molecules. d-nb.info For quinolone natural products isolated from actinomycetes like Pseudonocardia, a modular strategy has been developed. A central quinolone core can be synthesized and then coupled with various side chains, allowing for the efficient production of a family of related natural products from a single precursor. d-nb.infoscispace.com
Modular Coupling Reactions: Modern cross-coupling reactions are instrumental in these divergent strategies. For example, a Suzuki coupling can be used to attach a complex side chain to a halogenated quinolone core building block. This method proved highly effective in the total synthesis of several antibacterial quinolone natural products. scispace.com
Engineered Biosynthesis: A cutting-edge, bio-inspired approach involves harnessing the power of enzymes and metabolic pathways directly. This can be achieved by reconstituting a biosynthetic pathway in a heterologous microbial host, such as E. coli or Saccharomyces cerevisiae. nih.gov By introducing the necessary genes from the natural producing organism, these microbial "factories" can be engineered to produce the desired alkaloid or even novel analogues by modifying the pathway or feeding the system with synthetic precursors (a process known as mutasynthesis). nih.govrsc.org
These strategies, which mimic the modularity and efficiency of nature's biosynthetic machinery, are powerful tools for exploring the chemical space around the 3-hydroxyquinolin-2(1H)-one core and developing new bioactive compounds. rsc.org
Advanced Research Directions and Future Perspectives for 3 Hydroxy 6,8 Dimethylquinolin 2 1h One
Innovations in Synthetic Methodologies for Enhanced Efficiency and Selectivity
Future research into the synthesis of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one and its derivatives will likely focus on developing more efficient, selective, and sustainable methods. While classical syntheses exist, modern organic chemistry offers avenues for significant improvement.
One promising direction is the application of multicomponent reactions (MCRs) , which allow the construction of complex molecules like quinolines in a single step from multiple starting materials. nih.gov Strategies such as the Povarov, Gewald, and Ugi reactions could be adapted to build the quinolinone scaffold with high atom economy and structural diversity. nih.gov Another advanced approach involves the intramolecular cyclization of N-aryl cinnamides, which can be optimized using various catalysts and reaction conditions to improve yields and reduce waste. rsc.org
Furthermore, transition-metal-catalyzed cross-coupling reactions, which have become a cornerstone of modern synthesis, could be employed to introduce functional diversity to the quinolinone core. These methods offer precise control over bond formation, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.
Table 1: Comparison of Synthetic Methodologies for Quinolinone Scaffolds
| Methodology | Advantages | Potential Challenges | Key References |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid assembly of complex structures. | Optimization can be complex; substrate scope may be limited. | nih.gov |
| Intramolecular Cyclization | Efficient ring formation, potential for good yields. | May require specific precursors and catalysts; harsh conditions might be needed. | rsc.org |
| Transition-Metal Catalysis | High selectivity, broad functional group tolerance, precise control. | Catalyst cost and sensitivity; removal of metal residues. | nih.gov |
Innovations in this area will focus on creating greener synthetic routes that minimize the use of hazardous reagents and solvents, aligning with the principles of sustainable chemistry.
Discovery of Novel Biological Activities through Advanced In Vitro Screening Platforms
The 3-hydroxyquinolin-2(1H)-one scaffold has recently been identified as a potent inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis, making it a promising lead for cosmeceutical applications. nih.gov A study evaluating a series of 3-hydroxyquinolin-2(1H)-one derivatives found several compounds that inhibited mushroom tyrosinase with IC₅₀ values under 6.11 µM, with the most potent displaying an IC₅₀ of 2.52 μM. nih.gov
Future research will leverage advanced in vitro screening platforms to uncover a broader range of biological activities for this compound. High-throughput screening (HTS) of large compound libraries against diverse biological targets can rapidly identify new therapeutic potentials. Beyond traditional target-based screening, phenotypic screening assays that measure the effect of a compound on cell behavior (e.g., viability, apoptosis, or differentiation) can uncover novel mechanisms of action.
For instance, quinolinone derivatives have shown significant potential as anticancer agents. nih.govresearchgate.net Advanced screening methods like DNA flow cytometry can be used to determine their effects on the cell cycle, revealing activities such as G2/M phase arrest and apoptosis induction. nih.gov Other potential therapeutic areas for quinolinone derivatives include antimicrobial and antifungal applications, where novel agents are critically needed to combat growing resistance. nih.gov
Table 2: Potential Biological Activities and Screening Platforms
| Potential Biological Activity | Advanced Screening Platform | Example Finding for Related Compounds | Key References |
|---|---|---|---|
| Tyrosinase Inhibition | Enzyme Inhibition Assays | IC₅₀ values as low as 2.52 μM for the 3-hydroxyquinolin-2(1H)-one core. | nih.gov |
| Anticancer | DNA Flow Cytometry, Caspase Activity Assays, High-Content Imaging. | Induction of apoptosis and cell cycle arrest at G2/M phase. | nih.gov |
| Antimicrobial/Antifungal | Minimum Inhibitory Concentration (MIC) Assays, Biofilm Inhibition Assays. | Potent activity against various bacteria and fungi. | nih.gov |
| Antiallergic | Inhibition of Histamine Release from Mast Cells. | Potent inhibition in primate models. | nih.gov |
These advanced screening technologies will be instrumental in unlocking the full therapeutic potential of this compound and its future derivatives.
Application of Artificial Intelligence and Machine Learning in Rational Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rational design of new molecules with optimized properties. acs.org For this compound, these technologies can accelerate the design-make-test-analyze cycle.
Generative AI models , such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on vast datasets of known molecules to design novel derivatives of the this compound scaffold. These models can explore chemical space to generate structures with a high probability of possessing desired biological activities.
Simultaneously, predictive ML models can be developed to forecast key properties of these virtual compounds before they are synthesized. These models can predict:
Biological Activity: Estimating the potency against specific targets (e.g., tyrosinase, kinases).
ADME Properties: Predicting absorption, distribution, metabolism, and excretion characteristics. nih.gov
Toxicity Profiles: Identifying potential safety liabilities early in the design process. nih.gov
By integrating these AI/ML tools, researchers can prioritize the synthesis of compounds with the highest likelihood of success, saving significant time and resources. This data-driven approach allows for a more focused and efficient exploration of the therapeutic potential of the quinolinone scaffold.
Expansion of Predictive Computational Models for Structure-Property Relationships
Computational chemistry provides powerful tools for understanding the relationship between a molecule's structure and its properties. For this compound, the expansion of predictive computational models will be crucial for guiding its development in both pharmacology and materials science.
Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this domain. By analyzing a series of related compounds, QSAR models can identify the specific molecular descriptors (e.g., lipophilicity, electronic properties) that correlate with biological activity. nih.govnih.gov Such models can predict the potency of new derivatives and guide structural modifications to enhance efficacy. nih.gov
Density Functional Theory (DFT) is another powerful computational method that can predict a wide range of molecular properties from first principles. ankara.edu.tracs.org DFT calculations can be used to:
Determine optimized molecular geometries and electronic structures.
Calculate Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for predicting electronic and optical properties relevant to optoelectronic applications. ankara.edu.tracs.org
Simulate vibrational (FT-IR) and NMR spectra to aid in structural characterization. ankara.edu.tr
Predict molecular stability and reactivity.
These computational models provide deep molecular-level insights that complement experimental work, enabling a more rational and predictive approach to the design of new compounds based on the this compound scaffold.
Emerging Applications in Materials Science, Optoelectronics, and Analytical Probes
Beyond its therapeutic potential, the quinolinone scaffold is gaining attention for its applications in materials science, primarily due to its unique electronic and photophysical properties.
In optoelectronics , quinolinone derivatives are being explored as acceptor moieties in donor-acceptor (D-A) type organic small molecules. globethesis.com These materials are used as fluorescent emitters in Organic Light Emitting Diodes (OLEDs). acs.orgglobethesis.com The electron-withdrawing nature of the quinolinone ring makes it an effective component for creating materials with intramolecular charge transfer (ICT) characteristics, which are beneficial for achieving high-efficiency light emission. globethesis.com The thermal stability and tunable electronic properties of quinoline-based compounds make them highly desirable for these applications. nih.gov
Another exciting frontier is the development of analytical probes and sensors . The quinoline (B57606) core is an excellent chromophore and fluorophore, and its derivatives have been successfully developed as fluorescent probes for the detection of various analytes. nih.govrsc.orgrsc.org By modifying the this compound structure with specific recognition units, it is possible to design highly sensitive and selective probes for:
Metal Ions: Such as Zn²⁺, which plays vital roles in biological systems. rsc.orgacs.orgbohrium.com
Reactive Oxygen Species (ROS): Including hypochlorous acid (HOCl), an important biomarker in inflammatory diseases. nih.gov
Explosive Compounds: For the detection of nitro-aromatics like 2,4,6-trinitrophenol (TNP). rsc.orgrsc.org
The development of such probes has significant implications for environmental monitoring, medical diagnostics, and security applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one derivatives?
- Methodology : Derivatives are synthesized via cyclization of N-substituted aminobenzyl alcohols using acetic anhydride under reflux, followed by purification . Alternative methods include Pictet-Spengler reactions with aldehydes and acid catalysts to form the quinoline core . Serial condensation techniques are also employed, as seen in the synthesis of fluoro-substituted derivatives for antimicrobial testing . Key reagents include absolute ethanol for reflux and DMF for crystallization .
Q. How is structural characterization of this compound performed?
- Techniques :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1663 cm⁻¹, OH at ~3447 cm⁻¹) .
- NMR : H NMR (300 MHz, DMSO-d6) reveals substituent positions: δ 3.59 (s, CH), δ 7.95 (d, H-5 quinoline), and δ 8.18 (s, diazepine protons) .
- Mass Spectrometry : Confirms molecular ions (e.g., m/z 297 [M]) and fragmentation patterns .
Advanced Research Questions
Q. How can synthetic routes be optimized for higher yields and scalability?
- Strategies :
- Continuous Flow Processes : Industrial-scale production uses automated reactors to enhance efficiency and reduce waste .
- Catalyst Selection : Acid catalysts (e.g., HCl) in Pictet-Spengler reactions improve reaction rates and yields .
- Solvent Optimization : Absolute ethanol and DMF are critical for reflux and crystallization, respectively; alternative solvents (e.g., THF) may reduce side reactions .
Q. What structural modifications enhance antimicrobial activity in quinolin-2(1H)-one derivatives?
- SAR Insights :
- Fluoro Substitution : Compound 6a (fluoro-substituted amide) showed MIC values of 16–32 μg/mL against P. aeruginosa and B. proteus, outperforming streptomycin .
- Diazepine Hybridization : Introducing a diazepine ring (e.g., compound 23 ) increased antifungal activity due to hydrogen-bonding interactions with microbial enzymes .
- Table: Key Bioactivity Data
| Derivative | Target Microbe | MIC (μg/mL) | Reference |
|---|---|---|---|
| 6a (Fluoro-amide) | P. aeruginosa | 16 | |
| 6a | B. proteus | 32 | |
| Compound 23 | C. albicans | 64 |
Q. How can contradictions in reported bioactivity data be resolved?
- Analysis : Discrepancies arise from:
- Substituent Positioning : Methyl groups at C-6/C-8 vs. C-7 alter steric hindrance and microbial target binding .
- Testing Protocols : Variations in twofold serial dilution techniques or microbial strains (e.g., Gram-negative vs. fungal species) impact MIC values .
Q. What computational tools assist in predicting synthetic pathways for novel derivatives?
- Methods :
- Retrosynthetic AI : Tools like Pistachio and Reaxys predict feasible routes using databases of known reactions .
- DFT Calculations : Model transition states for cyclization steps to optimize reaction conditions (e.g., temperature, solvent polarity) .
Methodological Challenges
Q. How are anisotropic displacement parameters resolved in crystallographic studies?
- Tools :
- SHELX Suite : Used for refining high-resolution crystal structures; SHELXL handles twinned data common in quinoline derivatives .
- ORTEP-3 : Generates graphical representations of thermal ellipsoids to validate molecular geometry .
Q. What strategies validate the purity of synthesized derivatives?
- Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
